molecular formula C20H16N2O3S B2916727 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326886-95-6

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2916727
CAS RN: 1326886-95-6
M. Wt: 364.42
InChI Key: BFKGWQKREXKGPX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available literature.


Chemical Reactions Analysis

This compound has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The exact chemical reactions it undergoes in these processes are not detailed in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Computational Analysis : Research by Sarıpınar et al. (2006) discusses the synthesis of functionalized 1H-pyrimidine-2-ones and related derivatives. The study includes experimental data and PM3 calculations for understanding the electronic and geometric structures of the reactants and products in the synthesis process (Sarıpınar et al., 2006).

  • Crystal Structure Analysis : Adams et al. (2005) synthesized a pyrrolo[2,3-d]pyrimidine derivative and analyzed its molecular structure, highlighting the compound's unique structural features (Adams et al., 2005).

Medical Research Applications

  • Antimicrobial and Anti-Inflammatory Agents : Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidines, testing them as antimicrobial and anti-inflammatory agents. These compounds showed significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

  • Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. Several of these compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

  • Antihypertensive Agents : Research by Russell et al. (1988) on thienopyrimidinedione derivatives explored their potential as antihypertensive agents. They found that certain derivatives exhibited potent oral antihypertensive effects in spontaneously hypertensive rats (Russell et al., 1988).

  • GnRH Receptor Antagonists : Studies have been conducted on thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists, potentially useful in treating reproductive diseases. For instance, Guo et al. (2003) found that specific substituents on the core structure significantly impact receptor binding activity (Guo et al., 2003).

Chemical Analysis and Properties

  • Liquid Crystal Properties : Mikhaleva (2003) synthesized aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, investigating their liquid crystal properties. The study revealed significant insights into the thermal and structural characteristics of these compounds (Mikhaleva, 2003).

  • Organophosphorus Compounds : Younes et al. (2013) focused on synthesizing new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, evaluating their antimicrobial activity. These compounds demonstrated good inhibitory effects against a range of microorganisms (Younes et al., 2013).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a PARP-1 inhibitor and its effectiveness against various types of cancer . Additionally, more research could be done to fully understand its synthesis process, molecular structure, and the exact chemical reactions it undergoes.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12,17-18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEZKBYXEXRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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